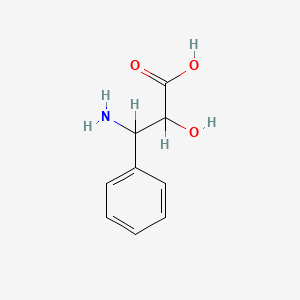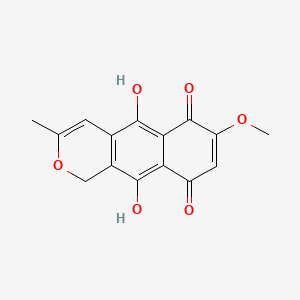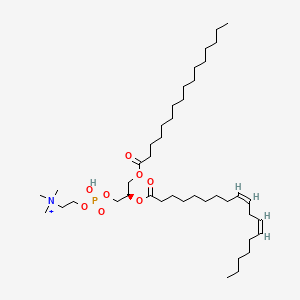
LECITHIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LECITHIN is a glycerophospholipid, which is a type of phospholipid that incorporates a glycerol backbone. This compound is characterized by the substitution of palmitic acid and linoleic acid at the sn-1 and sn-2 positions of the glycerol backbone, respectively . It is commonly found in cell membranes, where it plays a crucial role in maintaining the structural integrity and fluidity of the membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: LECITHIN can be synthesized through a series of esterification reactions. The process typically involves the esterification of glycerol with palmitic acid and linoleic acid under controlled conditions. The reaction is catalyzed by enzymes such as phospholipase A2, which facilitates the incorporation of the fatty acids into the glycerol backbone .
Industrial Production Methods: In industrial settings, the production of 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine often involves the use of bioreactors where microbial fermentation is employed to produce the necessary enzymes. The enzymes then catalyze the esterification reactions, resulting in the formation of the desired phospholipid .
Analyse Chemischer Reaktionen
Types of Reactions: LECITHIN undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is often performed using phospholipase A2 at physiological pH and temperature.
Major Products:
Wissenschaftliche Forschungsanwendungen
LECITHIN has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and the effects of antioxidants.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.
Wirkmechanismus
The mechanism of action of 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating their function and activity . Additionally, its oxidized derivatives can act as signaling molecules, triggering various cellular responses .
Vergleich Mit ähnlichen Verbindungen
LECITHIN can be compared with other similar glycerophospholipids, such as:
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine: Similar structure but contains oleic acid instead of linoleic acid.
1-Palmitoyl-2-arachidonoyl-glycero-3-phosphocholine: Contains arachidonic acid, which is involved in inflammatory responses.
Uniqueness: The unique combination of palmitic acid and linoleic acid in 1-palmitoyl-2-linoleoyl-glycero-3-phosphocholine provides distinct biophysical properties, such as specific melting temperatures and membrane fluidity characteristics .
Eigenschaften
Molekularformel |
C42H81NO8P+ |
|---|---|
Molekulargewicht |
759.1 g/mol |
IUPAC-Name |
2-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1/b16-14-,21-20-/t40-/m1/s1 |
InChI-Schlüssel |
JLPULHDHAOZNQI-ZTIMHPMXSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonyme |
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-linoleoylphosphatidylcholine 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine palmitoyl-linoleoatephosphatidylcholine PLPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


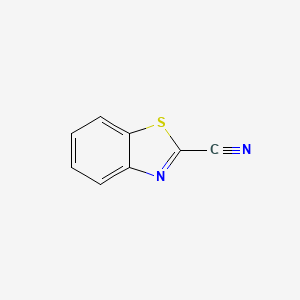
![3-(Hydroxy-phenyl-phosphinoyloxy)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1217378.png)
![1-Methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1217380.png)
![2-[[5-[(2-Chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]acetic acid ethyl ester](/img/structure/B1217383.png)
![6-methoxy-3-[[2-oxolanylmethyl-[1-[1-(phenylmethyl)-5-tetrazolyl]propyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1217385.png)
![4-[[4-ethyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1217386.png)


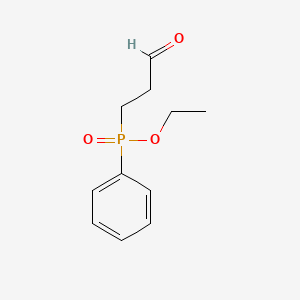
![Calix[4]arene](/img/structure/B1217392.png)
